

LP-184: A Technical Whitepaper on a Novel Acylfulvene for Precision Oncology

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Compound of Interest		
Compound Name:	Antitumor agent-184	
Cat. No.:	B15580495	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

LP-184 is a next-generation, small-molecule acylfulvene, a class of DNA alkylating agents, being developed as a precision cancer therapy.[1][2] It is a prodrug designed for tumor-selective activation, exhibiting synthetic lethality in cancer cells with specific DNA Damage Repair (DDR) deficiencies.[3][4] Preclinical data have demonstrated nanomolar potency across a range of solid tumors, and a recently completed Phase 1a clinical trial has established a favorable safety profile and shown early signs of durable antitumor activity.[2][5] This document provides a comprehensive technical overview of LP-184's mechanism of action, pharmacokinetics, preclinical efficacy, and clinical development path, supported by detailed experimental data and protocols.

Core Mechanism of Action

LP-184's therapeutic strategy is rooted in a dual-biomarker approach: the presence of an activating enzyme and the absence of effective DNA repair mechanisms in cancer cells.

2.1 Tumor-Specific Activation by PTGR1 LP-184 (hydroxyurea methylacylfulvene) is an inactive prodrug that requires enzymatic activation to exert its cytotoxic effects.[1][6] This conversion is catalyzed by the oxidoreductase enzyme Prostaglandin Reductase 1 (PTGR1), which is frequently overexpressed in various solid tumors compared to normal tissues.[7][8] Upon activation by PTGR1, LP-184 is metabolized into a highly reactive electrophile.[3][9] This





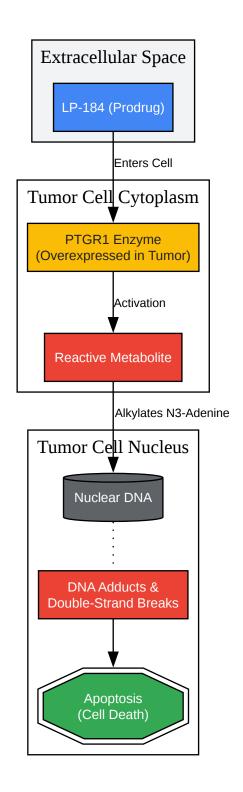


selective activation within the tumor microenvironment is designed to concentrate the cytotoxic payload in cancer cells, thereby sparing healthy tissues and widening the therapeutic window.

[3]

- 2.2 Induction of DNA Damage The active metabolite of LP-184 is a potent alkylating agent that covalently binds to DNA, primarily at the N3-adenine position.[8][10] This interaction leads to the formation of DNA adducts, which in turn cause interstrand cross-links and DNA double-strand breaks (DSBs).[3][9] The induction of DSBs is a critical event, as this type of DNA damage is particularly lethal to cells if not properly repaired.[1]
- 2.3 Synthetic Lethality in DDR-Deficient Tumors The core of LP-184's anticancer activity lies in the principle of synthetic lethality. While healthy cells can efficiently repair DSBs using pathways like Homologous Recombination (HR) and Nucleotide Excision Repair (NER), a significant subset of cancers harbor mutations in these DDR genes (e.g., BRCA1/2, ATM, ERCC genes).[2][11] These DDR-deficient cancer cells are heavily reliant on alternative, often error-prone, repair mechanisms.[1] By inducing complex DNA damage that these compromised cells cannot resolve, LP-184 selectively triggers cell death (apoptosis) in tumors with preexisting DDR deficiencies.[8][12] This synthetic lethal interaction has been demonstrated in preclinical models of both HR-deficient (HRD) and NER-deficient (NERD) cancers.[3][12]

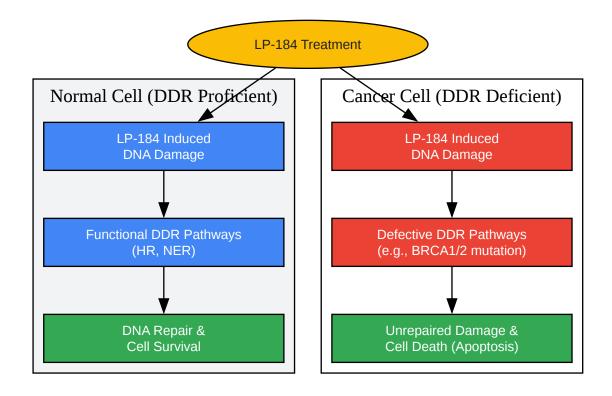




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Diagram 1: LP-184 Mechanism of Action from Prodrug to Apoptosis.





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Diagram 2: Principle of Synthetic Lethality with LP-184.

Quantitative Data Summary Preclinical Efficacy

LP-184 has demonstrated potent, nanomolar-range activity against a wide variety of cancer cell lines and patient-derived models.

Table 1: In Vitro Potency (IC50) of LP-184 in Various Cancer Models



Cancer Type	Model	Key Genetic Features	LP-184 IC50 (nmol/L)	Comparator IC ₅₀ (nmol/L)	Reference(s
Glioblastom a (GBM)	Multiple Cell Lines	TMZ- Resistant, MGMT+/-	~22 - 310	N/A	[6][13]
Pancreatic (PDAC)	Multiple Cell Lines	DDR Mutations	45 - 270	N/A	[14]
Colon Cancer	DLD1-WT	Wild-Type	526	N/A	[1]
Colon Cancer	DLD1- BRCA2 KO	BRCA2 Knockout	219	N/A	[1]
Prostate Cancer	LuCaP 96 Organoid	BRCA2/CHE K2 Mutant	77	Olaparib: >4,600	[1][12]
Prostate Cancer	LuCaP 86.2 Organoid	HR Proficient	645	Olaparib: >38,700	[1]

| Ovarian Cancer | OVCAR3 | HRD/NERD | 13 | Olaparib: 145 |[12] |

Table 2: In Vivo Efficacy of LP-184 in Patient-Derived Xenograft (PDX) Models

Cancer Type	Dosing Regimen	Outcome	Reference(s)
Pancreatic Cancer	3 mg/kg, weekly for 8 weeks	>90% tumor shrinkage; 1 of 4 mice tumor-free	[11][14]
Triple-Negative Breast Cancer (TNBC)	4 mg/kg, multiple doses	Complete tumor regression in 10/10 HRD models	[2][12]

 $|~Glioblastoma~(GBM)~|~4~mg/kg,~i.v.,~q.o.d~x~4~|~Complete~regression~of~U87~xenografts~|[{\color{red}10}]~|~2~mg/kg,~i.v.,~q.o.d~x~4~|~Complete~regression~of~U87~xenografts~|[{\color{red}10}]~|~2~mg/kg,~i.v.,~q.o.d~x~4~|~Complete~regression~of~U87~xenografts~|[{\color{red}10}]~|~2~mg/kg,~i.v.,~q.o.d~x~4~|~Complete~regression~of~U87~xenografts~|[{\color{red}10}]~|~2~mg/kg,~i.v.,~q.o.d~x~4~|~Complete~regression~of~U87~xenografts~|[{\color{red}10}]~|~2~mg/kg,~i.v.,~q.o.d~x~4~|~Complete~regression~of~U87~xenografts~|[{\color{red}10}]~|~2~mg/kg,~i.v.,~q.o.d~x~4~|~Complete~regression~of~U87~xenografts~|[{\color{red}10}]~|~2~mg/kg,~i.v.,~q.o.d~x~4~|~Complete~regression~of~U87~xenografts~|[{\color{red}10}]~|~2~mg/kg,~i.v.,~q.o.d~x~4~|~Complete~regression~of~U87~xenografts~|[{\color{red}10}]~|~2~mg/kg,~i.v.,~q.o.d~x~4~|~Complete~regression~of~U87~xenografts~|[{\color{red}10}]~|~2~mg/kg,~i.v.,~q.o.d~x~4~|~Complete~regression~of~U87~xenografts~|[{\color{red}10}]~|~2~mg/kg,~i.v.,~q.o.d~x~4~|~Complete~regression~of~U87~xenografts~|[{\color{red}10}]~|~2~mg/kg,~i.v.,~q.o.d~x~4~|~Complete~regression~of~U87~xenografts~|[{\color{red}10}]~|~2~mg/kg,~i.v.,~q.o.d~x~4~|~Complete~regression~of~U87~xenografts~|[{\color{red}10}]~|~2~mg/kg,~i.v.,~q.o.d~x~4~|~Complete~regression~of~U87~xenografts~|[{\color{red}10}]~|~2~mg/kg,~i.v.,~q.o.d~x~4~|~Complete~regression~of~U87~xenografts~|[{\color{red}10}]~|~2~mg/kg,~i.v.,~q.o.d~x~4~|~Complete~regression~of~U87~xenografts~|[{\color{red}10}]~|~2~mg/kg,~i.v.,~q.o.d~x~4~|~Complete~regression~of~U87~xenografts~|[{\color{red}10}]~|~2~mg/kg,~i.v.,~q.o.d~x~4~|~2~mg/kg,~i.v.,~q.o.d~x~4~|~2~mg/kg,~i.v.,~q.o.d~x~4~|~2~mg/kg,~i.v.,~q.o.d~x~4~|~2~mg/kg,~i.v.,~q.o.d~x~4~|~2~mg/kg,~i.v.,~q.o.d~x~4~|~2~mg/kg,~i.v.,~q.o.d~x~4~|~2~mg/kg,~i.v.,~q.o.d~x~4~|~2~mg/kg,~i.v.,~q.o.d~x~4~|~2~mg/kg,~i.v.,~q.o.d~x~4~|~2~mg/kg,~i.v.,~q.o.d~x~4~|~2~mg/kg,~i.v.,~q.o.d~x~4~|~2~mg/kg,~q.o.d~x~4~|~2~mg/kg,~q.o.d~x~4~|~2~mg/kg,~q.o.d~x~4~|~2~mg/kg,~q.o.d~x~4~|~2~mg/kg,~q.o.d~x~4~|~2~mg/kg,~q.o.d~x~4~|~2~mg/kg,~q.o.d~x~4~|~2~mg/kg,~q.o.d~x~4~|~2~mg/kg,~q.o.d~x~4~|~2~mg/kg,~q.o.d~x~4~|~2~mg/kg,~q.o.d~x~4~|~2~mg/kg,$

Pharmacokinetics



Pharmacokinetic studies in mice demonstrate that LP-184 can cross the blood-brain barrier, a critical feature for treating central nervous system (CNS) malignancies like glioblastoma.

Table 3: Pharmacokinetic Parameters of LP-184 in Mice (4 mg/kg single i.v. bolus)

Parameter	Plasma	Brain	Brain Tumor	Reference(s)
C _{max}	N/A	839 nmol/L	2,530 nmol/L	[6][10]

| AUC Ratio | N/A | AUCbrain/AUCplasma = 0.11 | AUCtumor/AUCplasma = 0.2 |[6][10] |

Note: The half-life of LP-184 is measured in minutes as it is rapidly metabolized in target tissues.[15]

Clinical Trial Results

The Phase 1a trial (NCT05933265) has provided key safety and preliminary efficacy data in a heavily pre-treated patient population.

Table 4: Summary of Phase 1a Clinical Trial (NCT05933265) Design and Key Outcomes



Parameter	Details	Reference(s)
Study Design	Open-label, multicenter, non-randomized, dose- escalation	[5][16]
Patient Population	63 patients with advanced, relapsed/refractory solid tumors	[3][5][17]
Primary Objectives	Safety, Tolerability, Pharmacokinetics, MTD, RP2D	[5][16]
Dosing Regimen	Intravenous infusion on Days 1 and 8 of a 21-day cycle	[5][17]
Recommended Phase 2 Dose (RP2D)	0.39 mg/kg	[5][17]
Safety Profile	Favorable; no dose-limiting toxicities in most cohorts. Most AEs were Grade 1/2 (nausea, vomiting).	[5][18]
Clinical Benefit Rate (CBR)	48% of evaluable patients at or above the therapeutic dose threshold.	[5][18]
Disease Control Rate (DCR)	54% in patients at or above therapeutic dose levels.	[3][17]

| Notable Responses | Durable clinical benefit seen in patients with CHK2, ATM, STK11, and BRCA1 mutations. [3][5] |

Experimental Protocols

The following are summarized methodologies for key experiments cited in the preclinical evaluation of LP-184.

4.1 Protocol: In Vitro Cell Viability and IC50 Determination



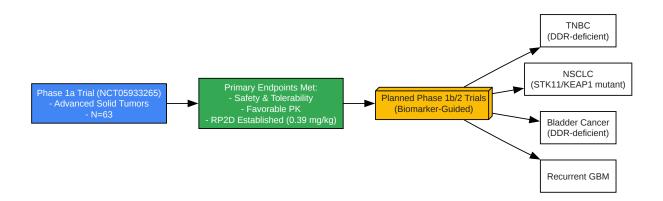
- Cell Culture: Cancer cell lines (e.g., DLD1, U87) are cultured in appropriate media and conditions.
- Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Treatment: A serial dilution of LP-184 is prepared (e.g., from 5 nM to 36 μM). The drug is added to the wells and incubated for a specified period (typically 72 hours).[4] A vehicle control (e.g., 0.1% DMSO) is included.[1]
- Viability Assessment: Cell viability is quantified using a metabolic assay such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[4]
- Data Analysis: Luminescence readings are normalized to the vehicle control. Dose-response curves are generated, and IC₅₀ values are calculated using non-linear regression analysis in software like GraphPad Prism.[1]
- 4.2 Protocol: DNA Damage Assessment (yH2AX Immunofluorescence)
- Treatment: Cells grown on coverslips are treated with LP-184 (e.g., 400 nmol/L) or a vehicle control for a set duration (e.g., 24 hours).[1]
- Fixation & Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.
- Staining: Cells are incubated with a primary antibody against phosphorylated histone H2AX
 (yH2AX), a marker for DNA double-strand breaks. Following washes, a fluorescently-labeled
 secondary antibody is applied. Nuclei are counterstained with DAPI.
- Imaging: Coverslips are mounted and imaged using fluorescence microscopy.
- Quantification: The number and intensity of γH2AX foci per nucleus are quantified using image analysis software to measure the extent of DNA DSBs.[19]
- 4.3 Protocol: Patient-Derived Xenograft (PDX) Efficacy Study



- Model Establishment: PDX models are established by implanting patient tumor fragments subcutaneously into immunocompromised mice (e.g., SCID mice).
- Tumor Growth: Tumors are allowed to grow to a pre-specified volume (e.g., 150-200 mm³).
- Randomization: Mice are randomized into treatment and vehicle control groups.
- Dosing: LP-184 is administered systemically (e.g., intravenously) at a specified dose and schedule (e.g., 4 mg/kg, every other day for 4 doses).[10] The control group receives a vehicle solution.
- Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.
- Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or at a specified time point. Efficacy is evaluated by comparing tumor growth inhibition (TGI) between the treated and control groups.[12]

Clinical Development and Biomarker Strategy

The successful Phase 1a trial has paved the way for multiple biomarker-guided Phase 1b/2 studies.



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Diagram 3: LP-184 Clinical Development Workflow.

Lantern Pharma's proprietary AI platform, RADR®, was instrumental in identifying the PTGR1 and DDR deficiency biomarkers.[3][20] The company has developed a diagnostic-ready RT-qPCR assay for PTGR1 expression to enable robust patient selection for future trials.[3][21] Future studies will focus on genomically-defined patient populations to maximize clinical benefit, including:

- Triple-Negative Breast Cancer (TNBC): In combination with PARP inhibitors.[18][22]
- Non-Small Cell Lung Cancer (NSCLC): Targeting tumors with STK11/KEAP1 mutations.[18]
 [22]
- Advanced Urothelial (Bladder) Cancer: As monotherapy in patients with DDR deficiencies.[3]
 [21]
- Recurrent Glioblastoma (GBM): As a monotherapy and in combination with spironolactone, which may enhance LP-184 sensitivity by inhibiting the NER pathway.[3][6]

Conclusion

LP-184 is a promising, tumor-activated DNA damaging agent with a clear mechanism of action and a well-defined biomarker strategy. Its ability to exploit the synthetic lethal relationship between PTGR1 overexpression and DDR pathway deficiencies provides a targeted approach to cancer therapy. Strong preclinical data demonstrating nanomolar potency and durable tumor regression, combined with a favorable safety profile and encouraging efficacy signals from the initial Phase 1a clinical trial, position LP-184 as a significant candidate for treating a variety of hard-to-treat solid tumors. Ongoing and planned biomarker-driven trials will be critical in validating its potential in precision oncology.

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